trans-4-Methoxypiperidin-3-ol hydrochloride

Description

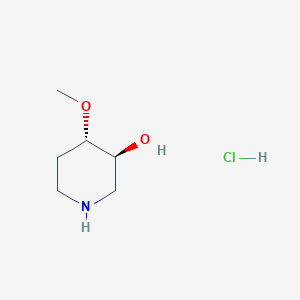

trans-4-Methoxypiperidin-3-ol hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the piperidine ring, with a hydrochloride salt form. Key identifiers include:

Properties

IUPAC Name |

(3S,4S)-4-methoxypiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZMZYDWYHFFOT-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypiperidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which undergoes a series of chemical reactions to introduce the methoxy and hydroxyl groups.

Hydroxylation: The hydroxyl group at the third position is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Methoxypiperidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

- Utilized in the synthesis of biologically active compounds for drug discovery.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

- Studied for its effects on various biological pathways and potential as a drug candidate.

Industry:

- Used in the production of fine chemicals and specialty chemicals.

- Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-4-Methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between trans-4-Methoxypiperidin-3-ol hydrochloride and related piperidine derivatives:

Physicochemical and Functional Differences

Polarity and Solubility :

- The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride adds significant bulk, likely reducing membrane permeability .

- Biological and Pharmacological Implications: Ester derivatives like trans-Methyl 3-methylpiperidine-4-carboxylate HCl (CAS 1300713-02-3) may serve as prodrugs due to hydrolyzable ester groups .

Biological Activity

Trans-4-Methoxypiperidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and immunomodulatory effects. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 150.63 g/mol. The specific arrangement of functional groups influences its biological interactions and pharmacological properties.

Research indicates that this compound primarily interacts with the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells. By blocking CCR5, this compound may inhibit viral replication, thus altering immune cell function and signaling pathways associated with HIV infection.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antiviral Activity : It shows promise as an antiviral agent by inhibiting HIV entry into cells through CCR5 blockade.

- Immunomodulatory Effects : The compound may modulate immune responses, potentially leading to therapeutic applications in immune-related disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication by blocking CCR5 | |

| Immunomodulatory | Modulates immune cell function |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Alkylation Reactions : Utilizing alkyl halides with piperidine derivatives.

- Reduction Processes : Reducing corresponding ketones or aldehydes to yield the desired alcohol.

These synthetic routes are essential for producing the compound for research and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring can significantly alter its binding affinity to CCR5 and other biological targets.

Table 2: SAR Insights

| Compound Variant | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Trans-4-Methoxypiperidin-3-ol | High | Antiviral |

| Trans-4-Fluoropiperidin-3-ol | Moderate | Reduced activity |

| Trans-4-(Dimethylamino)methylpiperidin | Low | CNS stimulant |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in cell cultures infected with HIV, highlighting its potential as an antiviral therapeutic.

- Immunological Impact : Research indicated that treatment with this compound altered cytokine profiles in immune cells, suggesting its role in modulating inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.